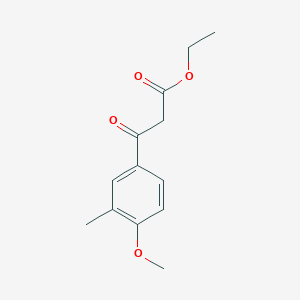

Ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate

Description

Ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate is a β-keto ester characterized by a phenyl ring substituted with a methoxy group at the para position and a methyl group at the meta position. This compound is a colorless liquid with a density of 1.160 g/mL at 20°C and a boiling point of 154°C under reduced pressure (1 hPa) . It serves as a versatile pharmaceutical intermediate, often utilized in cyclization and condensation reactions to synthesize heterocyclic compounds. The electron-donating methoxy and methyl groups influence its reactivity and lipophilicity, making it distinct from analogs with simpler substituents.

Properties

IUPAC Name |

ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-4-17-13(15)8-11(14)10-5-6-12(16-3)9(2)7-10/h5-7H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFGZMZPNNGHQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C=C1)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate typically involves the esterification of 3-(4-methoxy-3-methylphenyl)-3-oxopropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group in the ester can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-methoxy-3-methylbenzoic acid.

Reduction: Formation of ethyl 3-(4-methoxy-3-methylphenyl)-3-hydroxypropanoate.

Substitution: Formation of ethyl 3-(4-amino-3-methylphenyl)-3-oxopropanoate.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate exhibits notable biological activities, particularly in the field of cancer research. Studies have demonstrated its antiproliferative properties against various cancer cell lines, indicating potential as a therapeutic agent. For instance, it has shown effective inhibition of A549 lung cancer cells with an IC50 value of 12.5 µM, suggesting significant efficacy in targeting cancer cell proliferation.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung) | 12.5 | |

| Derivative A | MCF-7 (Breast) | 15.0 | |

| Derivative B | HeLa (Cervical) | 10.0 |

Organic Synthesis

The compound serves as a valuable building block for synthesizing more complex organic molecules and heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows for the modification of its structure to create derivatives with enhanced properties.

Enzyme Inhibition Studies

Research has indicated that this compound can act as a precursor for biologically active molecules, highlighting its utility in drug development. It has been studied for its potential to inhibit specific enzymes, which can be crucial in the development of new therapeutic agents .

Study on Cancer Cell Inhibition

A significant study focused on the effects of this compound on A549 lung cancer cells revealed its capacity to interfere with cell cycle progression, leading to apoptosis in treated cells. This research underscores the compound's potential as a lead candidate for developing new cancer therapies.

Enzyme Inhibition Research

Another study investigated the enzyme inhibition properties of this compound, confirming its role as a precursor for biologically active molecules. This finding emphasizes its importance in medicinal chemistry and drug development initiatives.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key structural and functional attributes of Ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate with similar β-keto esters:

Key Observations :

- Electronic Effects : The 4-methoxy group in the target compound is electron-donating, reducing electrophilicity at the keto group compared to derivatives with electron-withdrawing substituents (e.g., nitro in pyridinyl analogs or chloro in 4-chlorophenyl ).

- Lipophilicity: The methoxy and methyl groups enhance lipophilicity relative to fluorophenyl or aminophenyl derivatives, impacting bioavailability in pharmaceutical applications.

Biological Activity

Ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate, a β-keto ester, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a methoxy and a methyl group on the aromatic ring, which influence its reactivity and interaction with biological systems.

The structure of this compound includes a carbonyl (C=O) and an ester (RCOOR') functional group, contributing to its chemical reactivity. The methoxy group enhances electron density, facilitating nucleophilic attacks on electrophilic centers, such as carbonyl carbons. This property is crucial for its biological interactions, particularly in enzyme inhibition and receptor modulation.

Key Reactions

- Oxidation : The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

- Reduction : The carbonyl group can be reduced to yield alcohols.

- Substitution : Nucleophilic substitution can occur at the methoxy position, allowing for further functionalization.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In studies involving Ehrlich Ascites Carcinoma (EAC) cells, this compound demonstrated a remarkable ability to inhibit tumor cell viability by inducing apoptosis and enhancing antioxidant activity. Histopathological examinations confirmed that it did not adversely affect liver or kidney functions in treated mice, suggesting a favorable safety profile for potential therapeutic applications .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It is believed to inhibit specific enzymes involved in inflammatory pathways, which could lead to reduced pain and inflammation. This mechanism of action positions it as a candidate for developing anti-inflammatory medications.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that the unique combination of the methoxy and methyl groups in this compound enhances its biological activity compared to other derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | Lacks methyl group | Lower reactivity |

| Ethyl 3-(4-methylphenyl)-3-oxopropanoate | Lacks methoxy group | Reduced solubility |

| Ethyl 3-(4-hydroxy-3-methylphenyl)-3-oxopropanoate | Hydroxy instead of methoxy | Altered properties |

Case Studies and Research Findings

- In Vivo Studies :

-

Mechanistic Insights :

- Molecular docking studies indicated strong binding affinity between this compound and specific cancer-related receptors, suggesting its potential as a lead compound for further drug development.

Q & A

Basic: What are the optimized synthetic routes for Ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

The synthesis typically involves condensation reactions between ethyl acetoacetate and substituted aryl halides or pre-functionalized phenyl derivatives under basic conditions. Key steps include:

- Catalyst Selection: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) as bases to deprotonate the β-keto ester, facilitating nucleophilic attack .

- Solvent Systems: Aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency by stabilizing intermediates .

- Temperature Control: Heating at 60–80°C accelerates reaction kinetics while avoiding decomposition .

- Purification: Recrystallization or column chromatography isolates the product with >95% purity. Yield optimization may require iterative adjustment of stoichiometry and reaction time .

Advanced: How do electronic effects of the 4-methoxy-3-methylphenyl substituent influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

The methoxy group (-OCH₃) is electron-donating via resonance, increasing electron density on the phenyl ring, which stabilizes electrophilic intermediates. Conversely, the methyl group (-CH₃) exerts a weaker inductive electron-donating effect. Together, these substituents:

- Enhance carbonyl electrophilicity at the β-keto position, favoring nucleophilic attack (e.g., Grignard additions or enolate formations) .

- Modulate regioselectivity in multi-step syntheses, as demonstrated in fluorinated analogs where substituents direct reactivity to specific positions .

Experimental validation via Hammett plots or computational DFT calculations can quantify substituent effects on reaction rates .

Basic: What spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

- ¹H NMR: Key signals include:

- ¹³C NMR: Peaks at δ 170–175 ppm (carbonyl carbons) and δ 55–60 ppm (methoxy carbon) .

- IR Spectroscopy: Strong absorption at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (β-keto C=O) .

- Mass Spectrometry: Molecular ion [M+H]⁺ confirms molecular weight, with fragmentation patterns indicating loss of ethoxy (-OEt) or methoxy groups .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Methodological Answer:

Discrepancies may arise from variations in:

- Cell Line Specificity: Use isogenic cell lines to control genetic background differences. For example, compare activity in HEK-293 vs. HeLa cells while maintaining identical culture conditions .

- Assay Conditions: Standardize parameters like serum concentration, pH, and incubation time. Pre-treat cells with metabolic inhibitors (e.g., cycloheximide) to assess off-target effects .

- Data Normalization: Employ internal controls (e.g., luciferase reporters) and statistical tools like ANOVA to identify outliers .

Cross-validation with molecular docking studies can clarify target-binding affinities, especially if the compound interacts with polymorphic enzyme variants .

Basic: What storage and handling protocols ensure the stability of this compound?

Methodological Answer:

- Storage: Keep at -80°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation .

- Solubility: Prepare stock solutions in anhydrous DMSO or ethanol (≥99.9% purity) to avoid water-induced degradation .

- Freeze-Thaw Cycles: Aliquot solutions to minimize repeated thawing. For long-term stability, lyophilize and store at -20°C with desiccants .

- Quality Control: Regularly analyze purity via HPLC and adjust storage conditions if degradation exceeds 5% .

Advanced: What computational strategies predict the compound’s interactions with cytochrome P450 enzymes, and how do structural analogs inform SAR studies?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model the compound’s binding to CYP3A4 or CYP2D6 active sites using software like GROMACS. Focus on hydrogen bonding with heme iron and hydrophobic interactions with phenylalanine residues .

- QSAR Models: Train datasets using analogs (e.g., fluorinated or brominated derivatives) to correlate substituent properties (logP, Hammett σ) with inhibitory potency .

- Comparative Analysis: Analogues like Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate (higher lipophilicity) and Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (enhanced metabolic stability) highlight the impact of halogenation on bioavailability .

Basic: What are the key differences in synthetic approaches between this compound and its halogenated analogs?

Methodological Answer:

- Halogenated Analogs: Require Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce bromo/fluoro groups post-esterification, increasing step count and cost .

- Non-Halogenated Routes: Direct Friedel-Crafts acylation or Claisen condensation simplifies synthesis but may lower regioselectivity .

- Yield Trade-offs: Halogenation typically reduces yield (60–70%) due to side reactions, whereas methoxy/methyl derivatives achieve 80–90% yield under optimized conditions .

Advanced: How can isotopic labeling (e.g., ¹³C or ²H) elucidate the compound’s metabolic pathways in vivo?

Methodological Answer:

- Synthesis of Labeled Compound: Introduce ¹³C at the carbonyl carbon via isotope-exchange reactions using ¹³C-enriched CO₂ or acetic acid derivatives .

- Tracing Metabolites: Administer the labeled compound to model organisms (e.g., rodents) and analyze urine/blood samples using LC-MS/MS . Detect ¹³C-labeled fragments to identify phase I (oxidation) and phase II (glucuronidation) metabolites .

- Kinetic Isotope Effects (KIE): Compare reaction rates of ²H-labeled vs. unlabeled compound to pinpoint rate-limiting enzymatic steps .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity Screening: Conduct preliminary assays (e.g., Ames test) to assess mutagenic potential before in vivo studies .

Advanced: What role does the β-keto ester moiety play in facilitating [4+2] cycloaddition reactions for heterocyclic synthesis?

Methodological Answer:

The β-keto ester acts as a dienophile in Diels-Alder reactions, reacting with dienes (e.g., furan or cyclopentadiene) to form six-membered rings. Key factors:

- Electron-Deficient Dienophile: The carbonyl groups polarize the double bond, enhancing reactivity toward electron-rich dienes .

- Regioselectivity: Steric effects from the 4-methoxy-3-methylphenyl group direct cycloaddition to the less hindered position, as seen in indazole-derived analogs .

- Post-Reaction Modifications: Hydrolysis of the ester yields carboxylic acid derivatives for further functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.